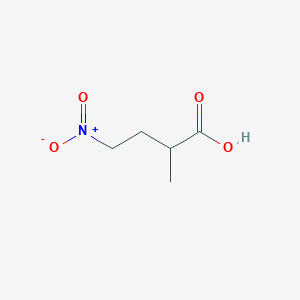

2-Methyl-4-nitrobutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88348-06-5 |

|---|---|

Molecular Formula |

C5H9NO4 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

2-methyl-4-nitrobutanoic acid |

InChI |

InChI=1S/C5H9NO4/c1-4(5(7)8)2-3-6(9)10/h4H,2-3H2,1H3,(H,7,8) |

InChI Key |

OUFURNSEVIXAGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 4 Nitrobutanoic Acid and Its Key Precursors

Direct Synthetic Routes to 2-Methyl-4-nitrobutanoic Acid

Direct conversion of readily available precursors offers an efficient pathway to this compound. Key methods include the oxidation of the corresponding aldehyde and the hydrolysis of nitrile derivatives.

Oxidation of 2-Methyl-4-nitrobutanal (B13938596)

A straightforward method for the synthesis of this compound is the oxidation of 2-methyl-4-nitrobutanal. The aldehyde functional group in 2-methyl-4-nitrobutanal can be readily oxidized to a carboxylic acid. This transformation is a common and well-established reaction in organic synthesis.

Common oxidizing agents that can be employed for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction involves the conversion of the aldehyde group (-CHO) into a carboxylic acid group (-COOH), yielding this compound as the major product.

Table 1: Oxidation of 2-Methyl-4-nitrobutanal

| Reactant | Oxidizing Agent | Product |

| 2-Methyl-4-nitrobutanal | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | This compound |

Hydrolysis of Nitrobutanonitrile Derivatives

Analogous to the well-known hydrolysis of benzonitriles to benzoic acids, 2-methyl-4-nitrobutanenitrile can be hydrolyzed to produce this compound. This process typically involves heating the nitrile with a strong acid or base in an aqueous solution. The cyano group (-CN) is converted to a carboxylic acid group (-COOH).

While direct literature on the hydrolysis of 2-methyl-4-nitrobutanenitrile is not extensively detailed in the provided search results, the principle is a fundamental organic transformation. The Michael addition of nitroalkanes to α,β-unsaturated nitriles, such as acrylonitrile (B1666552), provides the necessary nitro-substituted nitrile precursors. sctunisie.org For instance, the addition of nitroethane to acrylonitrile would yield 3-nitrobutanenitrile, which upon hydrolysis would give 3-nitrobutanoic acid. A similar strategy starting with an appropriately substituted acrylate (B77674) and nitroalkane could lead to the precursor for this compound.

Michael Addition Chemistry for 4-Nitrobutanoic Acid Backbone Construction

The Michael addition is a powerful and versatile carbon-carbon bond-forming reaction that is widely used to construct the backbone of 4-nitrobutanoic acid derivatives. sctunisie.org This reaction involves the conjugate addition of a nucleophile, in this case, a nitroalkane, to an α,β-unsaturated carbonyl compound, such as an acrylate. sctunisie.orgresearchgate.net

Nucleophilic Addition of Nitroalkanes to Acrylates

The addition of nitroalkanes to acrylates is a key step in building the 4-nitrobutanoic acid framework. sctunisie.orgresearchgate.net This reaction involves the deprotonation of the nitroalkane by a base to form a nitronate anion, which then acts as the nucleophile. researchgate.net This anion attacks the β-carbon of the acrylate ester, leading to the formation of a new carbon-carbon bond and a 4-nitrobutanoate ester. sctunisie.org

For example, the reaction of nitromethane (B149229) with methyl acrylate in the presence of a suitable base will yield methyl 4-nitrobutanoate. sctunisie.org Subsequent hydrolysis of the ester group would then produce 4-nitrobutanoic acid. To synthesize this compound, a substituted acrylate, such as methyl methacrylate, or a different nitroalkane could be employed.

The reaction is not limited to simple nitroalkanes and acrylates. Various substituted nitroalkanes and acrylates can be used to generate a diverse range of 4-nitrobutanoic acid derivatives. nih.gov

Catalytic Aspects in Michael Addition for Nitroalkanoates

The Michael addition of nitroalkanes to acrylates is typically base-catalyzed. sctunisie.orgresearchgate.net The choice of catalyst is crucial for the reaction's efficiency and selectivity. Both inorganic and organic bases can be used.

Commonly used bases include sodium hydroxide (B78521) and sodium methoxide. sctunisie.org However, the use of these strong bases can sometimes lead to side reactions, such as polymerization of the acrylate or subsequent reactions of the product. sctunisie.org

Phase transfer catalysts, such as tetrabutylammonium (B224687) chloride or cetyltrimethylammonium hydroxide, have been shown to significantly improve the yields and reaction conditions, especially in biphasic systems (e.g., water-dichloromethane). sctunisie.org These catalysts facilitate the transfer of the nitronate anion from the aqueous phase to the organic phase where the reaction occurs. sctunisie.org

Organocatalysts, such as chiral secondary amines (e.g., pyrrolidine (B122466) derivatives) and thioureas, have emerged as powerful tools for asymmetric Michael additions. rsc.org These catalysts can activate the α,β-unsaturated carbonyl compound through the formation of an iminium ion or activate the nitroalkane through hydrogen bonding, respectively, leading to high enantioselectivity in the products. rsc.org Bifunctional catalysts that combine both an amine and a thiourea (B124793) moiety have also been developed and show high efficiency. researchgate.net

Table 2: Catalysts for Michael Addition of Nitroalkanes to Acrylates

| Catalyst Type | Example(s) | Mode of Action |

| Inorganic Bases | Sodium hydroxide, Sodium methoxide | Deprotonation of nitroalkane |

| Phase Transfer Catalysts | Tetrabutylammonium chloride, Cetyltrimethylammonium hydroxide | Facilitates interphase transfer of nitronate anion |

| Organocatalysts | Pyrrolidine derivatives, Thioureas, Bifunctional amine-thioureas | Iminium ion formation or hydrogen bonding activation |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the Michael addition. Key parameters that can be adjusted include the solvent, temperature, reaction time, and the stoichiometry of the reactants and catalyst.

The choice of solvent can significantly impact the reaction. While some reactions can be performed in water, the low solubility of nitroalkanes can limit the yield. sctunisie.org Using a biphasic system with a phase transfer catalyst can overcome this limitation. sctunisie.org Organic solvents like dichloromethane (B109758) or methanol (B129727) are also commonly used. sctunisie.org In some cases, solvent-free conditions have been successfully employed. rsc.org

Temperature and reaction time are also important variables. Many Michael additions can be carried out at room temperature, which is advantageous for preventing side reactions. sctunisie.org The reaction time can vary from a few hours to several days depending on the specific reactants and catalyst used.

The stoichiometry of the reactants and the concentration of the catalyst need to be carefully controlled to achieve high yields and minimize the formation of byproducts, such as products of double Michael addition. researchgate.net Statistical design of experiments can be a useful tool for systematically optimizing these parameters. researchgate.net For asymmetric reactions, the choice of catalyst and its loading are paramount for achieving high enantiomeric excess. researchgate.netnih.gov

Oxidation Strategies for Related Methyl-Substituted Nitro-Compounds

The conversion of a methyl group to a carboxylic acid in a molecule that also contains a nitro group is a common synthetic challenge. The nitro group's strong electron-withdrawing nature can deactivate the molecule, making the oxidation of an adjacent or nearby methyl group more difficult than in unsubstituted analogues. google.com

Selective Oxidation of Methyl Groups to Carboxylic Acids

The selective oxidation of a methyl group to a carboxylic acid is a pivotal transformation in organic synthesis. In the context of nitro-substituted compounds, achieving this selectivity without affecting the nitro group or other sensitive parts of the molecule is crucial. For aromatic compounds like 4-nitro-o-xylene, a precursor to the related 2-methyl-4-nitrobenzoic acid, the presence of the nitro group makes the methyl groups more resistant to oxidation. google.com Traditional methods often require strong oxidizing agents, but modern approaches focus on catalytic systems to achieve selectivity under milder conditions. google.com

The challenge lies in activating the C-H bonds of the methyl group. In aromatic systems, the oxidation can proceed via a series of intermediates, including alcohol and aldehyde functionalities, before reaching the carboxylic acid. researchgate.net For aliphatic compounds, the electronic influence of the nitro group is transmitted differently, but the principle of selective oxidation remains a key hurdle.

Role of Radical Initiators and Phase Transfer Catalysts in Oxidation Reactions

To overcome the high activation energy required for the oxidation of deactivated methyl groups, modern synthetic protocols often employ radical initiators and phase transfer catalysts (PTCs). google.com

Radical Initiators: These substances generate radical species under mild conditions, initiating a chain reaction that facilitates the oxidation process. wikipedia.org Common initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide. google.comwikipedia.org In the synthesis of 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene, N-hydroxyphthalimide (NHPI) has been used as a catalyst that promotes radical formation. chemicalbook.com These initiators work by creating highly reactive radicals that can abstract a hydrogen atom from the methyl group, the first step in the oxidation cascade. youtube.com

Phase Transfer Catalysts (PTC): Oxidation reactions often involve an aqueous inorganic oxidant and an organic substrate, which are immiscible. A PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide, facilitates the reaction by transporting the oxidant anion from the aqueous phase into the organic phase. google.comresearchgate.net This increases the effective concentration of the reagent around the substrate, allowing the reaction to proceed at a much faster rate and under significantly milder conditions (e.g., lower temperature and pressure), which is crucial for preventing side reactions and decomposition. researchgate.netacs.org

A patented method for synthesizing 2-methyl-4-nitrobenzoic acid highlights the synergistic effect of these components, using dilute nitric acid as the oxidant in the presence of both a radical initiator and a PTC to achieve high yields. google.com

Evaluation of Oxidizing Agents for Controlled Functionalization

The choice of oxidizing agent is critical for the controlled and selective conversion of a methyl group to a carboxylic acid without over-oxidation or unwanted side reactions.

| Oxidizing Agent | Conditions / Co-reagents | Advantages | Disadvantages | Source |

| Potassium Permanganate (KMnO₄) | Basic or acidic, heat | Strong, effective for resistant substrates | Poor selectivity, produces large amounts of MnO₂ waste, not environmentally friendly. google.com | researchgate.net, google.com |

| Potassium Dichromate (K₂Cr₂O₇) | Strong acid (H₂SO₄) | Powerful oxidant | Highly toxic (Cr(VI)), significant hazardous waste | google.com |

| Dilute Nitric Acid (HNO₃) | High temp/pressure or with catalysts (PTC, radical initiators) | Environmentally friendlier than heavy metals, cost-effective. google.com | Can require harsh conditions or complex catalytic systems; potential for nitration side reactions. google.com | google.com, chemicalbook.com |

| Molecular Oxygen (O₂) / Air | Catalysts (e.g., Co/Mn/Br systems), high temp/pressure | The ultimate "green" oxidant, inexpensive, high atom economy | Often requires high pressure and temperature, and sophisticated catalytic systems to control selectivity. rsc.org | rsc.org |

| **Vanadium Pentoxide (V₂O₅) / Manganese Dioxide (MnO₂) ** | Sulfuric acid, heat (<150°C) | Can oxidize otherwise resistant aryl methyl groups. google.com | Requires stoichiometric or high loadings of metal oxides and strong acid. google.com | google.com |

For the synthesis of related nitro-aromatic acids, a clear trend exists towards using catalytic amounts of activators with milder, more environmentally acceptable oxidants like dilute nitric acid or molecular oxygen. google.comrsc.org

Novel Synthetic Approaches and Process Optimization

Research into the synthesis of nitro-carboxylic acids is increasingly driven by the principles of green chemistry and the need for efficient, scalable processes that deliver high-purity products.

Development of Environmentally Benign Synthetic Protocols

The development of "green" synthetic methods is a major focus in modern chemistry. researchgate.net For the synthesis of nitro-carboxylic acids, this involves moving away from hazardous reagents and minimizing waste. Key strategies include:

Catalytic Oxidation: Replacing stoichiometric, heavy-metal-based oxidants like KMnO₄ with catalytic systems that can use molecular oxygen or dilute acids as the terminal oxidant. rsc.orgresearchgate.net

Solvent Selection: Utilizing greener solvents or even solvent-free conditions. For instance, reactions in supercritical water have been explored for the oxidation of methylaromatics, offering a non-toxic and non-flammable medium.

Solid-Supported Reagents: Employing solid acid catalysts or supported reagents can simplify product purification and allow for catalyst recycling, reducing waste streams. researchgate.netresearchgate.net

The patented method of oxidizing 4-nitro-o-xylene with dilute nitric acid, enabled by a PTC and a radical initiator, is an example of a more environmentally benign approach as it avoids the use of chromium or manganese waste. google.com

High-Yield and High-Purity Synthesis Methods

Process optimization is essential for industrial applications, where both yield and purity are critical economic drivers. For the synthesis of 2-methyl-4-nitrobenzoic acid, different approaches have reported varying levels of success.

A method using 4-nitro-o-xylene with dilute nitric acid in the presence of a radical initiator and a phase transfer catalyst reported a yield of 83.5% . google.com

Another synthesis involving a catalytic system of N-hydroxyphthalimide, cobalt, and manganese salts with nitric acid achieved a 72% yield of pure, recrystallized product. chemicalbook.com

A multi-step process starting from toluene, involving nitration, reduction, oxidation, and other transformations, claimed a final product yield as high as 95% with a purity of 99% . google.com

These results demonstrate that a carefully optimized, multi-component catalytic system is capable of producing the target compound with both high efficiency and selectivity. The combination of an appropriate oxidant with catalysts that operate via radical and phase-transfer mechanisms appears to be a particularly effective strategy for achieving high-yield synthesis of methyl-substituted nitro-acids. google.comchemicalbook.com

Continuous Flow Methodologies in Synthesis

The application of continuous flow chemistry to the synthesis of this compound and its precursors represents a significant advancement over traditional batch processing. This modern synthetic approach offers enhanced safety, improved reaction control, higher yields, and greater scalability. ewadirect.com The synthesis of γ-nitro acids, such as this compound, typically involves a key Michael addition step, which is well-suited to flow chemistry techniques.

Continuous flow methodologies for preparing compounds structurally related to this compound, such as optically active γ-nitrobutyric acids, have been successfully developed. These processes often involve a "telescoped" approach, where multiple reaction steps are connected in sequence without the need for isolation and purification of intermediates. acs.orgrsc.orgnih.gov This not only streamlines the synthesis but also minimizes waste and potential exposure to hazardous reagents. rsc.org

A prominent strategy for the continuous flow synthesis of γ-nitro acids involves the organocatalyzed conjugate addition of a nitroalkane to an α,β-unsaturated aldehyde or ester, followed by an oxidation step. acs.orgnih.gov For instance, the synthesis of key chiral intermediates for GABA analogues like baclofen (B1667701) and phenibut has been demonstrated using a telescoped flow process. acs.orgnih.govresearchgate.net This process utilizes a heterogeneous, polystyrene-supported organocatalyst for the asymmetric Michael-type addition of nitromethane to cinnamaldehyde (B126680) derivatives. acs.org The subsequent aldehyde oxidation is then carried out in the flow stream, often using an in situ generated oxidant like performic or persulfuric acid, which enhances the safety profile of the reaction. acs.orgnih.gov

The use of packed-bed reactors containing a solid-supported catalyst is a common feature in these syntheses. acs.orgresearchgate.netunimi.it This setup allows for the efficient use and reuse of the often expensive chiral catalyst and simplifies product purification. rsc.org Key parameters such as temperature, flow rate, and residence time are precisely controlled to optimize conversion and enantioselectivity.

For example, in the synthesis of a chiral γ-nitroaldehyde intermediate, a flow rate of 100 μL/min and a temperature of 65 °C with a residence time of 14 minutes were found to be optimal, leading to full conversion and high enantiomeric excess (97% ee). acs.org The subsequent oxidation step can be seamlessly integrated, with the entire telescoped process having a cumulative residence time of as little as 29 minutes, enabling high productivity. acs.org

The table below summarizes typical conditions and outcomes for the continuous flow synthesis of γ-nitrobutyric acid derivatives, which serve as close analogs for the synthesis of this compound.

| Product | Key Reaction Steps | Catalyst | Reagents | Reactor Type | Residence Time | Temperature | Yield | Enantiomeric Excess (ee) | Productivity | Reference |

| (R)-4-nitro-3-phenylbutanoic acid | Asymmetric Michael Addition & Aldehyde Oxidation | Polystyrene-supported cis-4-hydroxydiphenylprolinol | Nitromethane, (E)-cinnamaldehyde, Formic acid, H₂O₂ | Packed-bed reactor & Coil reactor | 29 min (total) | 65 °C / 50 °C | 96% | 97% | 3.14 g/h | acs.orgnih.gov |

| Methyl (R)-3-(4-methoxyphenyl)-4-nitrobutanoate (Rolipram intermediate) | Asymmetric Michael Addition & Oxidative Esterification | Polystyrene-supported diarylprolinol silyl (B83357) ether | 1-nitropropane, (E)-3-(4-methoxyphenyl)acrolein, H₂SO₄, H₂O₂ | Packed-bed reactor & Coil reactor | 3 h (run time) | 60 °C / 50 °C | 86% | 94% | 1.74 g/h | nih.gov |

These examples highlight the efficiency and control offered by continuous flow synthesis for producing chiral γ-nitro compounds. The principles and methodologies are directly applicable to the synthesis of this compound, where nitroethane or a derivative would be reacted with an appropriate acrylate or crotonaldehyde (B89634) in a similar flow setup. The reduction of the nitro group to an amine, another key transformation in the synthesis of related active pharmaceutical ingredients, has also been successfully performed under continuous flow conditions using reagents like trichlorosilane, demonstrating the versatility of this technology for multistep syntheses. beilstein-journals.org

Reactivity and Mechanistic Investigations of 2 Methyl 4 Nitrobutanoic Acid

Transformations Involving the Nitro Group

The nitro group is a versatile functional moiety capable of undergoing a variety of transformations, significantly contributing to the synthetic utility of nitroalkanes.

Reduction Reactions to Amine Functionality

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. For 2-Methyl-4-nitrobutanoic acid, this conversion yields 4-amino-2-methylbutanoic acid. This reaction can be achieved through several methods, most notably catalytic hydrogenation or the use of metals in acidic media. libretexts.org

Catalytic hydrogenation involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.orgorientjchem.org This method is often clean and efficient. Alternatively, dissolving metal reductions, using reagents like zinc (Zn), iron (Fe), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl), provide another robust route to the amine. libretexts.org For instance, the use of sodium borohydride (B1222165) (NaBH₄) in conjunction with a catalyst like tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄) has been shown to be effective for reducing nitroaromatic compounds to their corresponding amines, a principle that can be extended to aliphatic nitro compounds. jsynthchem.com

The general mechanism for these reductions involves a stepwise process where the nitrogen atom is progressively reduced, passing through nitroso and hydroxylamine (B1172632) intermediates before reaching the final amine stage. The complete reduction requires six electrons and six protons (or three molecules of H₂). orientjchem.org

Table 1: Common Reagents for Nitro Group Reduction

| Reducing System | Description | Expected Product |

|---|---|---|

| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation; a common and often high-yielding method. libretexts.org | 4-Amino-2-methylbutanoic acid |

| Fe / HCl | A classic method using a dissolving metal in an acidic medium. libretexts.org | 4-Amino-2-methylbutanoic acid |

| Sn / HCl | Similar to the Fe/HCl system, another effective dissolving metal reduction. libretexts.org | 4-Amino-2-methylbutanoic acid |

| NaBH₄ / Ni(PPh₃)₄ | A milder system using a hydride source and a transition metal catalyst. jsynthchem.com | 4-Amino-2-methylbutanoic acid |

Nucleophilic Substitution Reactions at the Nitro Moiety

In certain reactions, the nitro group (-NO₂) can function as a leaving group, being displaced by a nucleophile. ck12.org In the context of aliphatic compounds, this is particularly relevant in reactions like the Victor Meyer reaction, where an alkyl halide reacts with silver nitrite (B80452). While this is typically used to form nitroalkanes, the reverse, where the nitro group is displaced, is also mechanistically significant. acs.orgacs.org

For a compound like this compound, a nucleophile (Nu⁻) could potentially attack the carbon atom bearing the nitro group, leading to the displacement of the nitrite ion (NO₂⁻). ck12.org The feasibility and mechanism of such a substitution (Sₙ1 or Sₙ2) would depend on the reaction conditions and the structure of the substrate. ncert.nic.in The nitrite ion is a relatively stable leaving group due to resonance stabilization. ck12.org

The general transformation can be represented as: HOOC-CH(CH₃)-CH₂-CH₂-NO₂ + Nu⁻ → HOOC-CH(CH₃)-CH₂-CH₂-Nu + NO₂⁻

Electrochemical Reduction Mechanisms and Nitrate (B79036) Release

The electrochemical reduction of nitro compounds is a well-studied process that offers a reagent-free method for transformation. acs.org The reduction potential is highly dependent on the pH of the solution. acs.org The process for an aliphatic nitro compound like this compound would begin with a one-electron transfer to form a radical anion.

Step 1: Formation of the Radical Anion R-NO₂ + e⁻ → [R-NO₂]⁻•

In aqueous or protic media, this radical anion can be protonated and undergo further reduction. The complete electrochemical reduction to the amine is a six-electron, six-proton process, mirroring the chemical reductions. orientjchem.org The reaction proceeds through various intermediates, and by controlling the electrode potential and pH, it is sometimes possible to isolate these intermediates, such as the corresponding hydroxylamine. acs.org In some electrochemical systems, particularly those designed for environmental remediation of nitroaromatic compounds, the process can lead to the cleavage of the C-N bond and the release of nitrate or other nitrogen oxides. dtic.mil

Interrupted Nef and Meyer Reactions: Mechanistic Studies and Divergent Pathways

The Nef and Meyer reactions are classic transformations of nitroalkanes. The Nef reaction converts a primary or secondary nitroalkane, via its nitronate salt, into an aldehyde or ketone upon treatment with strong acid. mdpi.comnih.gov The related Meyer reaction involves the direct acid treatment of a primary nitroalkane to yield a carboxylic acid. mdpi.com

However, these reaction pathways can be "interrupted" if a suitable nucleophile is present to intercept a key reactive intermediate. mdpi.comnih.gov Mechanistic studies suggest that the protonation of the aci-form (nitronic acid) or nitronate leads to the formation of a highly electrophilic N,N-bis(oxy)iminium cation. nih.govresearchgate.net

Normal Pathway Intermediate: [R₂C=N⁺(OH)₂]

In a normal Nef reaction, this intermediate is attacked by water, leading to the carbonyl product. In an interrupted reaction, another nucleophile present in the medium attacks this cation instead. mdpi.comresearchgate.net For example, if the reaction is performed with hydrochloric acid, the chloride anion can act as the nucleophile, leading to the formation of α-chloronitroso compounds. nih.gov The presence of the carboxylic acid group in this compound could also lead to intramolecular interruption, potentially forming cyclic structures like N-hydroxy lactams under certain conditions. mdpi.com These interrupted pathways significantly broaden the synthetic utility of nitro compounds, allowing the nitro group to be converted into other functionalities beyond the typical carbonyl group. mdpi.comnih.gov

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most important functional groups in organic chemistry, serving as a precursor to numerous other functionalities.

Esterification Reactions and Anhydride (B1165640) Formation

The carboxylic acid group of this compound can readily undergo esterification and anhydride formation, which are characteristic reactions of this functional group. wikipedia.org

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible, and to drive it towards the product, water is usually removed as it is formed. byjus.com For example, reacting this compound with methanol (B129727) (CH₃OH) and a catalytic amount of sulfuric acid (H₂SO₄) would yield methyl 2-methyl-4-nitrobutanoate. orgsyn.org The principles for esterifying nitro-substituted acids are well-established, as seen in the esterification of nitrobenzoic acids. google.com

Table 2: Esterification of this compound

| Alcohol | Catalyst | Product Name |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ | Methyl 2-methyl-4-nitrobutanoate |

| Ethanol (C₂H₅OH) | H₂SO₄ | Ethyl 2-methyl-4-nitrobutanoate |

| Propan-1-ol (C₃H₇OH) | H₂SO₄ | Propyl 2-methyl-4-nitrobutanoate |

Anhydride Formation: Carboxylic acids can be converted to anhydrides by dehydration. This is typically achieved by heating the carboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅). Alternatively, a more common laboratory method involves reacting the carboxylic acid with an acid chloride. For instance, reacting this compound with a molecule of 2-methyl-4-nitrobutanoyl chloride would form the corresponding symmetric anhydride, bis(2-methyl-4-nitrobutanoic) anhydride.

Amide and Thioester Formation via Acylating Intermediates

The carboxylic acid moiety of this compound is a primary site for nucleophilic acyl substitution reactions, enabling the synthesis of amides and thioesters. These transformations typically proceed through the activation of the carboxyl group to form a more reactive acylating intermediate, thereby facilitating the attack by an amine or thiol nucleophile.

Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.orgresearchgate.net Therefore, the carboxylic acid must first be "activated." A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with amines or thiols.

Alternatively, a wide array of coupling reagents can be used to facilitate amide and thioester formation directly from the carboxylic acid, avoiding the isolation of harsh acylating intermediates. organic-chemistry.org These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts, activate the carboxyl group in situ, allowing for a one-pot reaction under milder conditions. libretexts.orgorganic-chemistry.org For thioester synthesis specifically, dehydrating agents like DCC are effective in promoting the condensation of carboxylic acids and thiols. wikipedia.org

The general mechanism for amide formation using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) involves the initial activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the amide and dicyclohexylurea (DCU) as a byproduct.

Table 1: Common Coupling Reagents for Amide and Thioester Synthesis

| Reagent Name | Abbreviation | Byproduct | Application Notes |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Highly effective, but DCU can be difficult to remove. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Byproduct is easily removed by aqueous workup. Often used with an additive like HOBt. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | --- | Phosphonium-based reagent; forms an active ester. |

| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | --- | Water | A catalytic option that operates at room temperature for many substrates. organic-chemistry.org |

Reactivity in Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis where two molecules combine, often with the elimination of a small molecule like water. ck12.org The carboxylic acid functional group of this compound makes it a prime candidate for such transformations, particularly esterification.

In a typical Fischer esterification, a carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. ck12.org For this compound, reaction with an alcohol (R'-OH) under these conditions would yield the corresponding 2-methyl-4-nitrobutanoate ester.

While the carboxylic acid can participate in condensation, the α-protons adjacent to the nitro group are acidic and can be removed by a base. This allows the molecule to potentially act as a nucleophile in aldol-type condensation reactions, although this reactivity is more characteristic of aldehydes and ketones. ncert.nic.inbyjus.com However, the formation of a nitronate ion opens up possibilities for other condensation pathways, such as the Henry reaction if reacting with an aldehyde.

Investigations of Adjacent Functional Group Interactions

The proximity of the methyl, nitro, and carboxylic acid groups in this compound leads to significant electronic and steric interactions that dictate its conformational preferences and reaction mechanisms.

Stereoelectronic Effects of the Methyl Group

Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of a molecule. wikipedia.org In this compound, the α-methyl group exerts notable stereoelectronic influences.

One key effect is hyperconjugation, an interaction where the electrons in a sigma bond (e.g., a C-H bond of the methyl group) overlap with an adjacent empty or partially filled p-orbital or an anti-bonding σ* orbital. This donation of electron density can stabilize certain conformations and influence bond lengths and reactivity. wikipedia.orgbaranlab.org For instance, hyperconjugation between the σ C-H bonds of the methyl group and the σ* orbital of the C-COOH bond can influence the rotational barrier and the acidity of the carboxyl proton.

Furthermore, the methyl group provides steric bulk around the α-carbon. This steric hindrance can influence the trajectory of an approaching nucleophile in reactions involving the adjacent carboxylic acid, potentially leading to diastereoselectivity if the molecule is chiral. The interplay between the electron-donating hyperconjugative effect and the steric presence of the methyl group, combined with the strong electron-withdrawing inductive effect of the nitro group, creates a complex electronic environment that governs the molecule's reactivity.

Intramolecular Cyclization Pathways and Ring-Forming Reactions

The structure of this compound, a γ-nitro carboxylic acid, is well-suited for intramolecular cyclization reactions. The four-carbon spacing between the nitro and carboxyl groups allows for the formation of stable five-membered rings.

A plausible pathway is an intramolecular Michael addition. nih.gov In the presence of a base, the acidic proton at the C-4 position (alpha to the nitro group) can be removed to form a nitronate anion. This nucleophilic nitronate can then attack the electrophilic carbonyl carbon of the carboxylic acid (which may first require activation to an ester or other reactive intermediate). This cyclization would result in a five-membered cyclic nitronate, which upon workup could yield a cyclic hydroxamic acid derivative or a related heterocyclic structure. A similar strategy has been successfully used to generate cyclic γ-amino acids from acyclic precursors. nih.gov

Alternatively, the nitro group can be chemically reduced to an amino group (-NH₂) using reagents like H₂ over a Pd catalyst or metal-acid combinations (e.g., Fe/HCl). masterorganicchemistry.com The resulting compound, 4-amino-2-methylbutanoic acid, contains both an amine and a carboxylic acid. Upon heating or treatment with coupling agents, this amino acid would readily undergo intramolecular amide formation to produce a five-membered cyclic amide, known as a lactam. This lactam synthesis is a robust and common ring-forming reaction.

Neighboring Group Participation in Reaction Mechanisms

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This intramolecular participation often leads to a significant increase in reaction rate and can dictate the stereochemical outcome, typically resulting in retention of configuration at the reaction center. dalalinstitute.com

In a derivative of this compound where a leaving group is present on the carbon chain, several forms of NGP are conceivable.

Participation by the Nitro Group: The oxygen atoms of the nitro group possess lone pairs of electrons. While less common than participation by carboxylates or halides, it is mechanistically plausible for one of these oxygen atoms to act as an internal nucleophile. uni-rostock.de If a reaction creates a carbocation at the γ-position, one of the nitro group's oxygen atoms could attack it, forming a cyclic aci-nitronate-like intermediate. This would delocalize the positive charge and stabilize the intermediate, accelerating the reaction. The subsequent attack by an external nucleophile would break open this cyclic intermediate. Such participation would be a hallmark of NGP, leading to rate enhancement and specific stereochemical control. wikipedia.orgdalalinstitute.com

Stereochemical Aspects and Asymmetric Synthesis of 2 Methyl 4 Nitrobutanoic Acid

Chiral Recognition and Resolution Strategies

Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is the basis for the separation of racemic mixtures. mdpi.com For carboxylic acids like 2-Methyl-4-nitrobutanoic acid, resolution strategies often involve the formation of diastereomeric salts with a chiral base. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization. Subsequently, the individual enantiomers of the acid can be recovered. While specific chiral recognition and resolution strategies for this compound are not extensively detailed in the provided search results, general principles of resolving chiral carboxylic acids are well-established.

Asymmetric Induction in Synthetic Pathways

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. rijournals.com This is often achieved by using a chiral influence, which can be a catalyst, an auxiliary group, or a reagent, to direct the formation of one enantiomer over the other. rijournals.comwikipedia.org

Chiral catalysts are substances that accelerate a chemical reaction to produce a chiral product, with the catalyst itself being chiral. rijournals.combeilstein-journals.org These catalysts create a chiral environment that favors the formation of one enantiomer. beilstein-journals.org For the synthesis of compounds structurally related to this compound, various chiral catalysts have been employed. For instance, the enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes, a reaction that forms a β-nitro ester, can be catalyzed by a Cu(II)-amino pyridine (B92270) complex, yielding products with high enantioselectivity. nih.gov These products can then be further transformed into other chiral molecules. nih.gov Chiral phosphorus acids (CPAs) are another class of catalysts used in asymmetric synthesis, although their direct application to this compound is not specified. beilstein-journals.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com This is a widely used and practical approach in asymmetric synthesis. williams.edu

Common chiral auxiliaries include oxazolidinones, such as 4-benzyl-2-oxazolidinone, and pseudoephedrine. wikipedia.orgwilliams.edu The general strategy involves attaching the chiral auxiliary to the substrate, performing the stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. researchgate.net For example, an acyl group can be attached to a chiral oxazolidinone, followed by a diastereoselective alkylation reaction. williams.edu The bulky group on the auxiliary directs the incoming electrophile to the opposite face, leading to a high diastereomeric excess. williams.edu Subsequent hydrolysis removes the auxiliary, yielding the chiral carboxylic acid. williams.edu

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Reference |

|---|---|---|

| Oxazolidinones | Alkylation, Aldol Reactions, Diels-Alder | wikipedia.orgwilliams.eduresearchgate.net |

| Pseudoephedrine | Alkylation | wikipedia.org |

| Camphorsultam | Various | wikipedia.org |

In this approach, a chiral reagent is used to introduce stereochemistry into a prochiral substrate. The reagent itself is consumed in the reaction. While the search results primarily focus on catalytic and auxiliary-based methods, the use of chiral reagents is a fundamental strategy in asymmetric synthesis.

Enantioselective Synthesis of Related β-Substituted Nitro Compounds

The enantioselective synthesis of β-substituted nitro compounds is a valuable area of research as these compounds are versatile chiral building blocks. nih.gov A key reaction in this context is the catalytic enantioselective Henry reaction (nitroaldol reaction).

A study by Blay, Hernández-Olmos, and Pedro describes a highly enantioselective Henry addition of methyl 4-nitrobutyrate to various aldehydes using a copper(II)-amino pyridine complex as the catalyst. nih.gov This reaction produces γ-nitro-δ-hydroxy esters, which are closely related to this compound. nih.gov The resulting products, containing three different functional groups, can be converted into a variety of other chiral molecules such as γ-lactams and δ-lactones. nih.gov

Another relevant area is the enantioselective reduction of tetrasubstituted nitroalkenes. nih.gov Although this study focuses on α,α-disubstituted nitroalkanes, the methodologies, such as the use of chiral thiourea-based organocatalysts and Hantzsch esters as reducing agents, are pertinent to the broader field of synthesizing enantioenriched nitro compounds. nih.gov

Diastereoselective Synthesis and Stereochemical Control

Diastereoselective synthesis involves the preferential formation of one diastereomer over others. researchgate.net When a molecule already contains a chiral center, new stereocenters can be introduced with a specific configuration relative to the existing one. Stereochemical control is a fundamental challenge and goal in organic synthesis. rijournals.comresearchgate.net

In the context of chiral auxiliary-controlled synthesis, the diastereoselectivity of the reaction is crucial. researchgate.net For instance, the alkylation of an acylated oxazolidinone proceeds with a predictable sense of asymmetric induction, leading to a high diastereomeric ratio. williams.edu The choice of solvent and reaction conditions can also influence the diastereoselectivity. researchgate.net

The principles of stereochemical control are broadly applicable and essential for the synthesis of complex molecules with multiple stereocenters. rijournals.com While specific diastereoselective syntheses of this compound are not explicitly detailed, the strategies discussed in the context of chiral auxiliaries and related compound syntheses are directly relevant. williams.eduresearchgate.net

Role As a Key Synthetic Intermediate and Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The strategic placement of functional groups in 2-methyl-4-nitrobutanoic acid makes it a sought-after precursor for a variety of pharmacologically important structures. Its ability to be modified sequentially or independently at its acidic and nitro moieties provides chemists with a powerful tool for constructing diverse molecular architectures.

Synthesis of Tolvaptan Derivatives and Analogues

2-Methyl-4-nitrobenzoic acid, a related compound, is a key intermediate in the synthesis of Tolvaptan. nbinno.comgoogle.com Tolvaptan is a selective vasopressin V2-receptor antagonist used in the treatment of hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH). chemicalbook.comresearchgate.net The synthesis often involves the conversion of 2-methyl-4-nitrobenzoic acid to its more reactive form, 2-methyl-4-nitrobenzoyl chloride, by reacting it with thionyl chloride. google.compatsnap.com This acid chloride is then reacted with an appropriate amine intermediate to build the core structure of Tolvaptan. google.compatsnap.com

| Intermediate | Role | Reference |

|---|---|---|

| 2-Methyl-4-nitrobenzoic acid | Starting material | nbinno.comgoogle.com |

| 2-Methyl-4-nitrobenzoyl chloride | Activated acylating agent | google.compatsnap.com |

Development of Enzyme Inhibitors and Receptor Antagonists

The structural framework of 2-methyl-4-nitrobenzoic acid is utilized in creating molecules that can inhibit enzyme activity or block receptors. For instance, it is a reagent in the synthesis of amino-1H-pyrazole amide derivatives, which have shown potential as Raf kinase inhibitors for treating melanoma. chemicalbook.com Furthermore, its role extends to the development of fluorogenic substrates, which are instrumental for imaging enzyme activity within living cells. chemicalbook.com The versatility of this compound allows for the generation of diverse libraries of potential drug candidates.

Formation of β-Substituted GABA Derivatives

γ-Aminobutyric acid (GABA) derivatives with substituents at the β-position are a significant class of pharmaceuticals, particularly for neurological disorders. nih.govnih.gov Asymmetric Michael addition reactions are a key strategy for preparing these compounds. nih.govnih.gov While the direct use of this compound is not explicitly detailed in the provided context, the synthesis of substituted γ-nitrobutyric acids serves as a crucial step in accessing β-substituted GABA derivatives. nih.gov These nitro intermediates can then be transformed into the desired amino acids. For example, the synthesis of bioactive compounds like (R)-Baclofen and (R)-Rolipram has been achieved using a chiral β-substituted γ-lactam, which is derived from a γ-nitro compound. nih.gov

Utility in Agrochemical and Specialty Polymer Synthesis

Beyond the pharmaceutical realm, 2-methyl-4-nitro-functionalized compounds are valuable in the development of agricultural products and advanced materials.

2-Methyl-4-nitrobenzoic acid and its derivatives serve as intermediates in the synthesis of herbicides and pesticides. nbinno.com The specific structural features of these molecules can be modified to enhance the efficacy and selectivity of the final agrochemical products. nbinno.com

In the field of polymer chemistry, compounds like 2-methyl-4-nitro-benzoic acid methyl ester act as modifiers in polymer formulations. chemimpex.com Their incorporation can improve properties such as thermal stability and mechanical strength in materials used for applications like packaging and coatings. chemimpex.com

Application in the Synthesis of Heterocyclic Compounds and Dyes

The reactivity of nitro-containing aromatic compounds makes them useful starting materials for the synthesis of heterocyclic compounds and dyes. nbinno.combloomtechz.com The nitro group can be readily reduced to an amino group, which then allows for a variety of cyclization reactions to form different heterocyclic rings. bloomtechz.comrsc.org These heterocyclic structures are foundational to many dyes and pigments. nbinno.com For example, nitroalkenes are key substrates in the synthesis of six-membered heterocycles like piperidines and pyridines through reactions such as Michael additions and hetero-Diels-Alder reactions. rsc.org

Versatile Acylating Agent in Multi-Step Syntheses

A key transformation of this compound and its aromatic counterpart, 2-methyl-4-nitrobenzoic acid, is their conversion into highly reactive acylating agents. patsnap.combloomtechz.com This is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride. google.combloomtechz.com These acid chlorides are powerful electrophiles that readily react with nucleophiles such as alcohols and amines to form esters and amides, respectively. bloomtechz.com This reactivity is fundamental in multi-step syntheses, allowing for the efficient construction of more complex molecules. For example, in the synthesis of Tolvaptan, 2-methyl-4-nitrobenzoyl chloride is a key acylating agent. google.compatsnap.com

| Reactant | Reagent | Product | Significance | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Alcohol (acid catalyst) | Ester | Intermediates for fragrances, flavors, pharmaceuticals, polymers | bloomtechz.com |

| Carboxylic Acid | Amine | Amide | Components of peptides, proteins, pharmaceuticals | bloomtechz.com |

| Carboxylic Acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acid Chloride | Highly reactive intermediates for synthesis of esters, amides, etc. | google.combloomtechz.com |

Theoretical and Computational Chemistry Studies on 2 Methyl 4 Nitrobutanoic Acid

Quantum Chemical Calculations

There are no published studies detailing quantum chemical calculations specifically for 2-Methyl-4-nitrobutanoic acid.

Density Functional Theory (DFT) Investigations

No specific Density Functional Theory (DFT) investigations for this compound have been found in the public domain. Consequently, data on its optimized geometry, vibrational frequencies, and thermodynamic parameters from DFT calculations are not available.

HOMO-LUMO Analysis and Reactivity Parameters

As no DFT studies are available, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound have not been reported. Therefore, the HOMO-LUMO energy gap and related chemical reactivity descriptors such as chemical hardness, softness, and electronegativity cannot be provided.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate the charge distribution and identify sites for electrophilic and nucleophilic attack, has not been published.

Natural Bond Orbital (NBO) Analysis

There are no available Natural Bond Orbital (NBO) analyses for this compound. Such an analysis would provide insights into hyperconjugative interactions and the stabilization energies associated with electron delocalization within the molecule.

Calculation of Hyperpolarizability and Non-Linear Optical Properties

No studies reporting the calculated first-order hyperpolarizability or other non-linear optical (NLO) properties of this compound could be located.

Molecular Dynamics and Conformation Analysis

Specific molecular dynamics simulations or detailed conformational analyses for this compound are not present in the available literature. While general principles of conformational analysis for short-chain carboxylic acids exist, a specific study detailing the rotational barriers and stable conformers of this molecule has not been conducted or published. acs.org

Mechanistic Insights from Computational Simulations

No published studies utilizing computational simulations to elucidate the reaction mechanisms involving this compound were found. Such studies, often employing methods like Density Functional Theory (DFT) or ab initio calculations, are crucial for understanding reaction pathways, identifying transition states, and determining activation energies. The absence of this information means that the mechanistic details of its formation, decomposition, or its participation in chemical reactions remain unexplored from a theoretical perspective.

Thermochemical Properties and Structure-Property Relationships

A thorough search for data on the thermochemical properties and structure-property relationships of this compound yielded no specific results. This includes a lack of information on its standard molar enthalpies of formation and sublimation, as well as any computational analysis of its intermolecular interactions and self-association in solution.

Standard Molar Enthalpies of Formation and Sublimation

There are no experimentally determined or computationally calculated values for the standard molar enthalpies of formation (ΔfH°m) and sublimation (ΔsubH°m) for this compound in the available literature. This data is fundamental for assessing the thermodynamic stability of the compound and for performing thermochemical calculations.

Analysis of Intermolecular Interactions and Self-Association in Solution

No computational studies, such as molecular dynamics simulations or quantum chemical calculations, were found that analyze the intermolecular interactions of this compound in solution. Consequently, there is no information regarding its self-association behavior, the nature and strength of hydrogen bonding, or other non-covalent interactions that govern its properties in a solvent environment.

Prediction of Reactivity and Stability

The prediction of chemical reactivity and stability through computational methods, often using reactivity descriptors derived from DFT such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and global reactivity indices, has not been reported for this compound. Such studies would provide valuable insights into its kinetic and thermodynamic stability and its potential reaction sites for electrophilic or nucleophilic attack.

Advanced Analytical Methodologies in Research on 2 Methyl 4 Nitrobutanoic Acid

Spectroscopic Characterization in Research Contexts

Spectroscopy is a cornerstone in the analysis of 2-Methyl-4-nitrobutanoic acid, providing a wealth of information from the vibrations of its chemical bonds to the electronic environment of its constituent atoms.

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in this compound and to confirm its molecular structure by analyzing the vibrational modes of its bonds.

In the FT-IR spectrum of this compound, the presence of the carboxylic acid group is prominently indicated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which arises from the O-H stretching vibration and is broadened due to intermolecular hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp peak between 1725 and 1700 cm⁻¹. docbrown.info The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch usually found in the 1560-1540 cm⁻¹ region and a symmetric stretch around 1350-1330 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 3000-2850 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O and NO₂ stretching modes are readily observable. The symmetric stretch of the nitro group is often particularly strong in the Raman spectrum. The hydrocarbon backbone of the molecule will also produce a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹), which can be used for definitive identification when compared against a reference spectrum.

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each observed band to a specific molecular motion. scirp.orgnih.gov

Table 1: Illustrative Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Weak | Broad, Strong (IR) |

| C-H Stretch | 3000-2850 | 3000-2850 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1725-1700 | 1725-1700 | Strong (IR), Medium (Raman) |

| NO₂ Asymmetric Stretch | 1560-1540 | 1560-1540 | Strong |

| NO₂ Symmetric Stretch | 1350-1330 | 1350-1330 | Strong |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | 1320-1210 | Medium |

Note: The values in this table are illustrative and based on typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. researchgate.net Both ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the chemical shift (δ) of each proton signal provides information about its electronic environment. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a high chemical shift, typically between 10-13 ppm. The proton on the chiral center (C2) would likely be a multiplet due to coupling with the neighboring methyl and methylene protons. The protons of the methylene group adjacent to the nitro group (C4) would be deshielded and appear at a lower field than the other methylene protons (C3). The methyl group protons (at C2) would likely appear as a doublet. Integration of the signals confirms the number of protons in each environment.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found at a low field (170-185 ppm). The carbon bearing the nitro group (C4) would also be significantly deshielded. The other carbons of the butanoic acid chain and the methyl group would appear at higher fields. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively establish the connectivity of the atoms within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

|---|---|---|---|

| COOH | 10.0 - 13.0 | 175 - 180 | Broad Singlet |

| CH (C2) | 2.5 - 2.9 | 35 - 45 | Multiplet |

| CH₂ (C3) | 1.9 - 2.3 | 25 - 35 | Multiplet |

| CH₂ (C4) | 4.4 - 4.8 | 70 - 80 | Triplet |

| CH₃ | 1.1 - 1.4 | 15 - 20 | Doublet |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The multiplicity is based on the n+1 rule and may be more complex in the actual spectrum.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| n→π* | NO₂ | ~275 | Low (<100) |

| π→π* | NO₂ | <210 | High (>5000) |

Note: The exact λmax and ε values are dependent on the solvent used.

X-ray Diffraction Studies for Crystal Structure Determination

For this compound that is crystalline, single-crystal X-ray diffraction provides the most definitive structural information. This technique can precisely determine the bond lengths, bond angles, and the absolute configuration of the chiral center (if a single enantiomer is crystallized). It also reveals information about the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as the hydrogen bonding between the carboxylic acid groups. While no published crystal structure for this compound is currently available, analysis of similar small organic molecules suggests that it would likely crystallize in a common space group such as P2₁/c for the racemate or P2₁ for an enantiomerically pure sample.

Table 4: Hypothetical Crystallographic Data for (R)-2-Methyl-4-nitrobutanoic Acid

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.8 |

| b (Å) | 12.5 |

| c (Å) | 6.2 |

| β (°) | 105 |

| Volume (ų) | 434 |

| Z (molecules/unit cell) | 2 |

Note: This data is purely illustrative and represents plausible values for a molecule of this size and composition.

Chromatographic Techniques for Purity Assessment in Research Samples (e.g., HPLC, Chiral HPLC)

Chromatographic methods are essential for assessing the purity of synthesized this compound and for separating its enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of a research sample. chemimpex.com Using a suitable stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small amount of acid), a sharp, symmetrical peak for this compound would be expected. The presence of impurities would be indicated by additional peaks in the chromatogram. The area under the peak is proportional to the concentration, allowing for quantitative purity assessment.

For a chiral compound like this compound, Chiral HPLC is necessary to determine its enantiomeric purity or to separate the racemic mixture. This is achieved by using a chiral stationary phase (CSP). The two enantiomers, (R)-2-Methyl-4-nitrobutanoic acid and (S)-2-Methyl-4-nitrobutanoic acid, will interact differently with the CSP, leading to different retention times and their separation into two distinct peaks. The ratio of the areas of these two peaks gives the enantiomeric excess (ee) of the sample.

Table 5: Illustrative HPLC and Chiral HPLC Parameters for this compound

| Parameter | HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Acetonitrile/Water + 0.1% Formic Acid | Hexane/Isopropanol + 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Retention Time (tR) | ~ 5-10 min | tR1 (R-enantiomer), tR2 (S-enantiomer) |

| Resolution (Rs) | N/A | > 1.5 for baseline separation |

Note: These parameters are examples and would require optimization for a specific instrument and sample.

Emerging Research Directions and Future Perspectives

Development of Novel Organocatalytic Systems for Asymmetric Synthesis

The asymmetric synthesis of 2-Methyl-4-nitrobutanoic acid, particularly its enantiomerically pure forms, is a key area of research, as the stereochemistry of such building blocks is crucial for their application in pharmaceuticals and other life science-related fields. Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysts.

Recent research has focused on the development of novel organocatalytic systems for the asymmetric Michael addition of nitroalkanes to α,β-unsaturated compounds, a key step in the synthesis of γ-nitro carboxylic acids and their precursors. The use of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or a Lewis base site, has shown significant promise in controlling the stereochemical outcome of these reactions. For instance, diarylprolinol ethers and cinchona alkaloid-derived catalysts have been successfully employed in the highly regioselective and enantioselective Michael addition of aldehydes and nitroalkanes. nih.govnih.gov These catalysts can activate the reactants and control the facial selectivity of the addition, leading to the formation of the desired stereoisomer with high enantiomeric excess.

The development of new organocatalysts continues to be a vibrant area of research. The focus is on designing catalysts with enhanced activity, selectivity, and broader substrate scope. For the synthesis of this compound, this would involve the design of catalysts that can efficiently handle the steric bulk of the methyl group at the α-position and direct the addition of a suitable two-carbon synthon to a nitroethane precursor. The following table summarizes key findings in the organocatalytic synthesis of chiral nitro compounds, which are relevant to the synthesis of this compound.

| Catalyst Type | Reaction | Key Findings | Potential for this compound Synthesis |

| Diarylprolinol ether/HOAc | Michael addition of aldehydes to γ-keto-α,β-unsaturated esters | Highly regioselective and enantioselective. nih.gov | Provides a route to chiral γ-nitro esters which can be precursors. |

| Cinchona alkaloid-derived ureidoaminal catalysts | Michael addition of α-branched nitroalkanes to α′-hydroxy enones | Enables the synthesis of enantioenriched α-tertiary nitrocompounds. nih.gov | Directly applicable to the synthesis of α-methylated γ-nitro compounds. |

| Bifunctional squaramide catalysts | Domino addition-aza-Michael reaction | Highly diastereo- and enantioselective synthesis of N-heterocycles. nih.gov | Demonstrates the power of bifunctional catalysts for complex transformations. |

Future research in this area will likely focus on the development of even more sophisticated organocatalytic systems, including the use of supramolecular and phase-transfer catalysts to further enhance stereocontrol and reaction efficiency. The ultimate goal is to establish a direct, scalable, and highly enantioselective organocatalytic route to this compound.

Exploration of Bio-Inspired Synthetic Routes and Biocatalysis

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency in chemical transformations, often under mild reaction conditions. The exploration of bio-inspired synthetic routes and the application of biocatalysis for the synthesis of this compound represent a significant step towards greener and more sustainable chemical manufacturing.

A particularly promising approach involves the use of enzymes for the asymmetric synthesis of chiral nitroalkanes and their derivatives. For instance, the enzyme 4-oxalocrotonate tautomerase (4-OT) has been shown to catalyze the asymmetric Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, producing γ-nitroaldehydes with high enantioselectivity. acs.org These γ-nitroaldehydes are direct precursors to γ-nitro carboxylic acids like this compound. By engineering the enzyme's active site, it is possible to tune its substrate specificity and enhance its catalytic efficiency for a desired transformation.

Another innovative approach is the use of photoenzymatic catalysis, which combines the selectivity of enzymes with the power of photoredox catalysis. This has been demonstrated for the asymmetric C-alkylation of nitroalkanes to produce tertiary nitroalkanes, a challenging transformation using traditional methods. nih.gov An engineered 'ene'-reductase was shown to catalyze this reaction with high yield and enantioselectivity, opening up new possibilities for the synthesis of complex chiral nitro compounds.

The following table highlights key biocatalytic strategies that could be adapted for the synthesis of this compound.

| Enzyme/Biocatalytic System | Reaction | Key Findings | Relevance to this compound Synthesis |

| 4-Oxalocrotonate Tautomerase (4-OT) | Asymmetric Michael addition of nitromethane to α,β-unsaturated aldehydes | Efficiently produces chiral γ-nitroaldehydes, precursors to γ-aminobutyric acids. acs.org | A direct biocatalytic route to the precursor of this compound. |

| Engineered 'Ene'-Reductase (ERED) | Photoenzymatic asymmetric C-alkylation of nitroalkanes | Enables the synthesis of difficult-to-access tertiary nitroalkanes with high enantioselectivity. nih.gov | Offers a novel biocatalytic approach for introducing the α-methyl group. |

| Hydroxynitrile Lyase (HNL) | Biocatalytic Henry reaction (nitroaldol reaction) | Catalyzes the reaction of nitroalkanes with aldehydes to form β-nitro alcohols. rsc.org | Provides a biocatalytic method for forming key C-C bonds in the synthesis of nitro compounds. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. For the synthesis of this compound, which may involve the use of hazardous reagents like nitroalkanes and strong acids or bases, flow chemistry provides a safer and more controlled reaction environment.

Nitration reactions, a key step in the synthesis of many nitro compounds, are often highly exothermic and can pose significant safety risks in large-scale batch reactors. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, minimizing the risk of thermal runaway. nih.gov Furthermore, the small reaction volumes in flow systems reduce the amount of hazardous material present at any given time.

Automated synthesis platforms, which combine flow chemistry with robotic systems and real-time reaction monitoring, are set to revolutionize chemical synthesis. These platforms can perform multi-step syntheses, reaction optimization, and product purification with minimal human intervention. nih.gov For the synthesis of this compound, an automated platform could be developed to perform a multi-step sequence, for example, a flow-based nitration followed by an organocatalytic or biocatalytic asymmetric Michael addition, and subsequent workup and purification. This would not only accelerate the synthesis but also allow for the rapid exploration of different reaction conditions to optimize the yield and enantioselectivity.

The use of tube-in-tube gas-permeable membrane reactors in flow chemistry also presents an interesting opportunity for the synthesis of carboxylic acids. These reactors allow for the efficient introduction of gaseous reagents, such as carbon dioxide, into a liquid stream, which could be a potential route for the carboxylation of a suitable precursor to form this compound. durham.ac.uk

Advanced Materials Applications Beyond Traditional Chemical Synthesis

While this compound is primarily viewed as a chiral building block for the synthesis of fine chemicals and pharmaceuticals, its unique combination of functional groups—a carboxylic acid, a nitro group, and a chiral center—suggests potential applications in the field of advanced materials. The nitro group, in particular, can impart interesting electronic and physical properties to molecules and polymers.

For instance, nitro-containing aromatic compounds, such as 2-Methyl-4-nitrobenzoic acid, are used in the production of dyes and pigments due to their chromophoric properties. nbinno.com While this compound is an aliphatic compound, the principles of using nitro groups to tune optical and electronic properties could be explored in the context of functional polymers. The carboxylic acid group provides a convenient handle for polymerization or for grafting the molecule onto surfaces or into polymer matrices.

The incorporation of chiral units into polymers can lead to materials with unique chiroptical properties, which are of interest for applications in chiral recognition, asymmetric catalysis, and optics. The presence of the chiral center in this compound makes it a potential monomer for the synthesis of chiral polymers.

Furthermore, nitroalkanes and their derivatives are known to have applications in various fields, including as solvents for specific reactions and as precursors to more complex structures. advancionsciences.com The potential for this compound to act as a modifier in polymer formulations, similar to how 2-Methyl-4-nitrobenzoic acid enhances thermal stability and mechanical strength, could be an area of future investigation. nbinno.com The development of new materials based on this chiral nitro-acid could open up novel applications beyond its traditional role in organic synthesis.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-4-nitrobutanoic acid, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves nitration of a precursor like 2-methylbutenoic acid or ester derivatives. Key steps include controlling reaction temperature (≤0°C during nitration to avoid byproducts) and using mixed acids (HNO₃/H₂SO₄) for regioselective nitro group introduction. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) improves yield. Monitor intermediates by TLC (silica gel, hexane/ethyl acetate) to optimize stoichiometry .

Q. How can the purity of this compound be validated, and what analytical techniques are critical?

- Methodological Answer : Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm) and melting point analysis (literature range: 177–180°C). Confirm structure using FTIR (C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) and NMR (¹H NMR: δ 1.3 ppm for CH₃, δ 4.2 ppm for CH₂ adjacent to nitro group). Discrepancies in spectral data may indicate residual solvents or stereoisomers; use column chromatography for further purification .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood due to irritant properties. Avoid skin contact; wash immediately with soap/water if exposed. Store at 2–8°C in airtight containers. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Documented pKa (~4.37) indicates corrosivity at low pH; handle with non-reactive equipment (glass or PTFE) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model the electron-withdrawing effect of the nitro group on the β-carbon. Calculate LUMO energies to identify reactive sites. Compare with experimental kinetic data (e.g., reaction rates with amines or thiols) to validate predictions. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility). Standardize testing using DMSO stock solutions (≤1% v/v in cell culture). Perform dose-response curves (IC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) and validate via orthogonal assays (e.g., fluorescence-based viability vs. ATP quantification). Cross-reference with literature on structurally similar nitro compounds (e.g., nitrofurans) for mechanistic insights .

Q. How can stereochemical outcomes in asymmetric synthesis of (R)-2-methyl-4-nitrobutanoic acid be controlled?

- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) during nitration or enzymatic resolution using lipases (e.g., Candida antarctica) for enantiomeric separation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or polarimetry. Optimize solvent polarity (e.g., toluene vs. THF) to enhance stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.